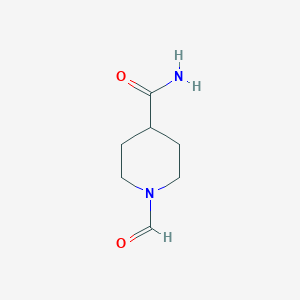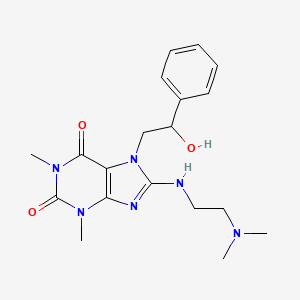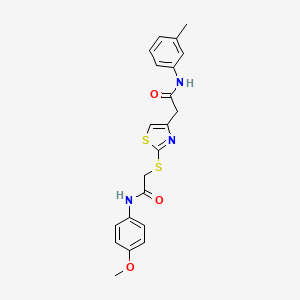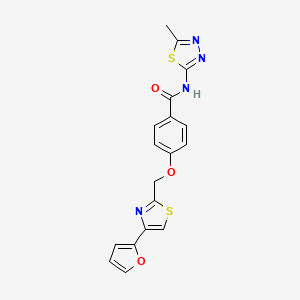
1-Formylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Formylpiperidine-4-carboxamide is an organic compound with the molecular formula C7H12N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include 1-formylpiperidine-4-carboxamide, are often used in the synthesis of various pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, but the exact interactions of this compound remain to be elucidated .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
It is known that piperidine derivatives, which include 1-Formylpiperidine-4-carboxamide, have been utilized in various therapeutic applications .
Cellular Effects
It has been found that piperidine-4-carboxamide compounds have shown in vitro activities against human coronaviruses .
Molecular Mechanism
It is known that piperidine derivatives can show a wide variety of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Formylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with formic acid and subsequent amidation. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Formylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces piperidine-4-carboxylic acid.
Reduction: Yields various piperidine derivatives.
Substitution: Forms substituted piperidine compounds.
Applications De Recherche Scientifique
1-Formylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparaison Avec Des Composés Similaires
1-Formylpiperidine: Shares a similar structure but lacks the carboxamide group.
Piperidine-4-carboxamide: Similar but without the formyl group.
N-Formylpiperidine: Another related compound with similar properties.
Uniqueness: 1-Formylpiperidine-4-carboxamide is unique due to the presence of both formyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
1-formylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-7(11)6-1-3-9(5-10)4-2-6/h5-6H,1-4H2,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWZMNIHDVCPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2850277.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2850278.png)
![7-chloro-2-(((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2850281.png)
![4-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)phenyl]morpholine](/img/structure/B2850283.png)
![N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2850284.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2850287.png)


![N-[4-({2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide](/img/structure/B2850291.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2850293.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2850294.png)
![3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2850297.png)

